molecular formula C18H21NO4S2 B12272080 Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12272080
M. Wt: 379.5 g/mol
InChI Key: RMFPMCARNSZRLJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multicomponent reaction. One common method starts with the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in cells. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in the regulation of cell death and survival.

Comparison with Similar Compounds

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives:

The uniqueness of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lies in its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21NO4S2

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S2/c1-3-23-18(20)16-14-6-4-5-7-15(14)24-17(16)19-25(21,22)13-10-8-12(2)9-11-13/h8-11,19H,3-7H2,1-2H3

InChI Key

RMFPMCARNSZRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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